1-(9-Fluoro-3,4,5,6-tetrahydro-1H-azepino[4,3-b]indol-2-yl)prop-2-en-1-one
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Description
The compound “1-(9-Fluoro-3,4,5,6-tetrahydro-1H-azepino[4,3-b]indol-2-yl)prop-2-en-1-one” is a type of indole derivative . Indole derivatives are known for their diverse biological activities and are found in many important synthetic drug molecules . They bind with high affinity to multiple receptors, which makes them useful in developing new therapeutic agents .
Synthesis Analysis
The synthesis of indole derivatives, including “1-(9-Fluoro-3,4,5,6-tetrahydro-1H-azepino[4,3-b]indol-2-yl)prop-2-en-1-one”, involves various synthetic approaches . These approaches allow efficient access to novel heteroaryl fused indole ring systems .Molecular Structure Analysis
The molecular structure of “1-(9-Fluoro-3,4,5,6-tetrahydro-1H-azepino[4,3-b]indol-2-yl)prop-2-en-1-one” is complex, with a molecular formula of CHFNO . The average mass is 204.200 Da and the monoisotopic mass is 204.069885 Da .Chemical Reactions Analysis
Indole derivatives, including “1-(9-Fluoro-3,4,5,6-tetrahydro-1H-azepino[4,3-b]indol-2-yl)prop-2-en-1-one”, undergo various chemical reactions. For instance, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(9-Fluoro-3,4,5,6-tetrahydro-1H-azepino[4,3-b]indol-2-yl)prop-2-en-1-one” include a density of 1.404±0.06 g/cm3 . It is an off-white to white powder .Mechanism of Action
The mechanism of action of indole derivatives is diverse, depending on their specific structure and the biological system they interact with . They have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Future Directions
Given the diverse biological activities of indole derivatives, there is significant potential for further exploration and development of “1-(9-Fluoro-3,4,5,6-tetrahydro-1H-azepino[4,3-b]indol-2-yl)prop-2-en-1-one” and similar compounds . Future research could focus on synthesizing a variety of indole derivatives and screening them for different pharmacological activities .
properties
IUPAC Name |
1-(9-fluoro-3,4,5,6-tetrahydro-1H-azepino[4,3-b]indol-2-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O/c1-2-15(19)18-7-3-4-13-12(9-18)11-8-10(16)5-6-14(11)17-13/h2,5-6,8,17H,1,3-4,7,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYVGJOLLSWSBLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCCC2=C(C1)C3=C(N2)C=CC(=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{9-Fluoro-1h,2h,3h,4h,5h,6h-azepino[4,3-b]indol-2-yl}prop-2-en-1-one |
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